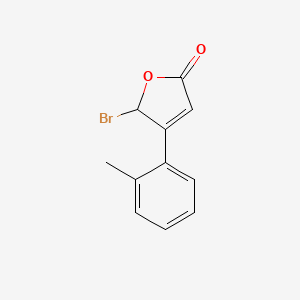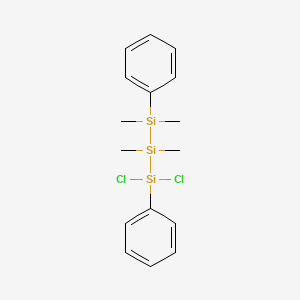![molecular formula C18H16ClN3S B14254740 Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]- CAS No. 402955-12-8](/img/structure/B14254740.png)
Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a chloropyridinyl group and a naphthalenyl group, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 1-naphthylamine in the presence of a dehydrating agent to form the corresponding amide. This amide is then treated with thiourea under acidic or basic conditions to yield the desired thiourea derivative. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of corresponding amines or other reduced derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can lead to a variety of substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A simple thiourea compound with a wide range of applications.
N-(2-pyridinyl)thiourea: A related compound with a pyridinyl group.
N-(1-naphthyl)thiourea: A compound with a naphthalenyl group.
Uniqueness
Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- is unique due to the presence of both chloropyridinyl and naphthalenyl groups, which may impart distinct chemical and biological properties compared to other thiourea derivatives.
Eigenschaften
CAS-Nummer |
402955-12-8 |
|---|---|
Molekularformel |
C18H16ClN3S |
Molekulargewicht |
341.9 g/mol |
IUPAC-Name |
1-(5-chloropyridin-2-yl)-3-[(1R)-1-naphthalen-1-ylethyl]thiourea |
InChI |
InChI=1S/C18H16ClN3S/c1-12(15-8-4-6-13-5-2-3-7-16(13)15)21-18(23)22-17-10-9-14(19)11-20-17/h2-12H,1H3,(H2,20,21,22,23)/t12-/m1/s1 |
InChI-Schlüssel |
TVZKMIIGDPZLED-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=S)NC3=NC=C(C=C3)Cl |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC3=NC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


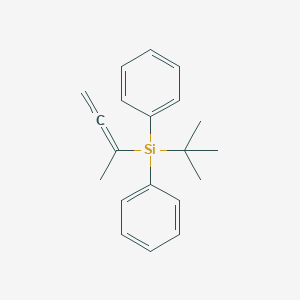
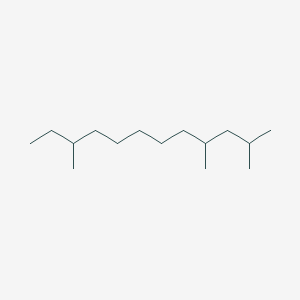
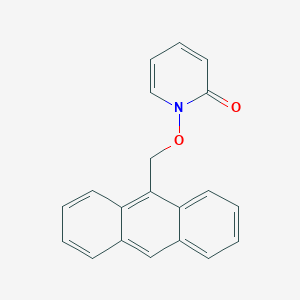
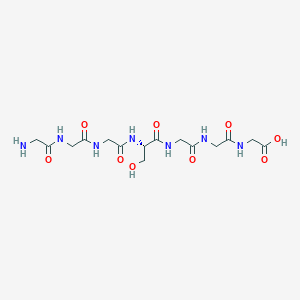
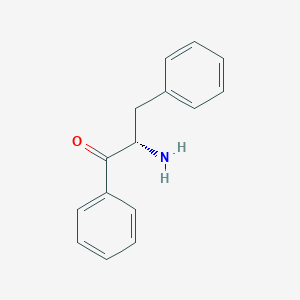
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
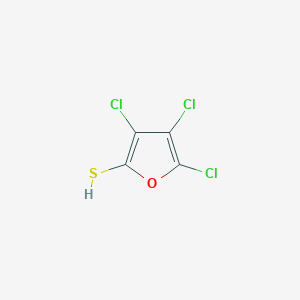
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
